Ammonium sulfamate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ammonium sulfamate can be synthesized by neutralizing sulfamic acid with ammonia. The reaction is straightforward and involves mixing sulfamic acid with an aqueous ammonia solution under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ammonia gas with sulfamic acid. The process is carried out in a reactor where ammonia gas is bubbled through a solution of sulfamic acid, resulting in the formation of this compound. The reaction is exothermic and requires careful temperature control to ensure the stability of the product .

化学反応の分析

Types of Reactions: Ammonium sulfamate undergoes various chemical reactions, including:

Decomposition: When heated above 160°C, this compound decomposes to form ammonium sulfate and nitrogen gas.

Hydrolysis: In the presence of water, especially at elevated temperatures, this compound can hydrolyze to form ammonium sulfate.

Common Reagents and Conditions:

Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the formation of sulfamic acid and other sulfur-containing compounds.

Acids: The compound is incompatible with strong acids, which can lead to its decomposition.

Major Products Formed:

Ammonium Sulfate: A common product formed from the decomposition and hydrolysis of this compound.

Nitrogen Gas: Released during the thermal decomposition of this compound.

科学的研究の応用

Herbicide

Overview : Ammonium sulfamate is primarily recognized for its effectiveness as a non-selective herbicide. It is particularly useful for controlling tough woody plants and perennial weeds.

Mechanism of Action : The herbicide works by being absorbed through the leaves and stems, leading to systemic action that inhibits plant growth. It is effective against species such as:

- Japanese Knotweed (Reynoutria japonica)

- Marestail (Equisetum)

- Ground-elder (Aegopodium podagraria)

- Brambles and brushwood

- Ivy (Hedera species)

Case Study : A notable project conducted by the British Trust for Conservation Volunteers demonstrated the effectiveness of this compound in controlling invasive species in sensitive ecological areas. The herbicide was applied to cut stumps to prevent regrowth, yielding significant reductions in target species populations over time .

Compost Accelerator

Functionality : this compound serves as a compost accelerator, enhancing the breakdown of organic materials, particularly tougher plant materials. This application is valuable in horticultural practices where efficient composting is desired.

Effectiveness : The compound promotes microbial activity, which accelerates decomposition rates. Research indicates that its addition can significantly reduce composting time for woody debris and other difficult-to-decompose materials .

Flame Retardant

Properties : As a flame retardant, this compound exhibits several advantages over traditional metal-based retardants. It is water-soluble and has a relatively low decomposition temperature, making it suitable for use in cellulose-based materials like paper and wood.

Application Method : It can be used in formulations with other compounds such as magnesium sulfate to enhance flame retardancy. This application is particularly relevant in industries where fire safety is paramount .

Industrial Uses

This compound finds applications in various industrial processes:

- Electroplating : It serves as an electrolyte in certain electroplating processes.

- Plasticizer : Used to modify the properties of plastics.

These industrial applications leverage the compound's chemical properties to enhance material performance and processing efficiency .

Safety and Environmental Considerations

This compound is generally considered to have low toxicity to humans and wildlife, making it suitable for use in home gardens and professional horticulture. However, it can be corrosive to metals like brass and copper .

Data Table: Summary of Applications

| Application | Description | Key Species/Materials Affected |

|---|---|---|

| Herbicide | Non-selective control of woody plants | Japanese Knotweed, Brambles |

| Compost Accelerator | Enhances breakdown of organic materials | Tougher plant materials |

| Flame Retardant | Reduces flammability of cellulose-based products | Paper, Wood |

| Industrial Uses | Electroplating, plasticizer | Various industrial applications |

作用機序

The primary mechanism of action of ammonium sulfamate as a herbicide involves its absorption by the leaves, stems, and freshly cut surfaces of plants. Once absorbed, it is translocated throughout the plant, leading to the inhibition of growth and eventual death of the plant . The compound disrupts the normal metabolic processes within the plant cells, leading to their breakdown and decomposition .

類似化合物との比較

Ammonium Sulfate: Like ammonium sulfamate, ammonium sulfate is used as a fertilizer and in various industrial applications.

Ammonium Dihydrogen Phosphate: This compound is also used as a flame retardant and in fertilizers, but it lacks the herbicidal properties of this compound.

Uniqueness: this compound stands out due to its dual role as both a herbicide and a flame retardant. Its ability to control tough woody weeds and its effectiveness in industrial applications make it a versatile compound .

生物活性

Ammonium sulfamate, a crystalline ammonium salt of sulfamic acid, is recognized for its diverse biological activities and applications, particularly in agriculture and toxicology. This article explores the compound's biological effects, including its use as a herbicide, its impact on carcinogenicity, and its toxicological profiles based on various studies.

This compound (chemical formula: NH4SO3NH2) is highly soluble in water, which facilitates its application in various biological systems. Its primary mechanism of action involves inhibiting the synthesis of amino acids, thereby affecting plant growth and development. This property makes it effective as a herbicide, especially against perennial weeds.

Applications in Agriculture

Herbicidal Activity

this compound is widely used as a herbicide due to its ability to disrupt amino acid synthesis in plants. It is particularly effective against perennial weeds like dandelions and thistles. The compound works by inhibiting the enzyme glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plant tissues .

Case Study: Efficacy Against Weeds

A study conducted on various weed species demonstrated that this compound effectively reduced biomass and inhibited regrowth when applied at specific concentrations. The herbicide was shown to be particularly effective in controlling weeds in non-crop areas, making it a valuable tool for land management .

Toxicological Studies

Acute and Chronic Toxicity

Toxicological assessments have been performed to evaluate the safety profile of this compound. A notable study involved repeated oral administration in rats, which indicated that high doses could lead to adverse effects such as liver damage and changes in blood parameters .

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg | |

| Chronic Toxicity | Liver damage observed at high doses | |

| Carcinogenicity | Reduced carcinogenic activity in cigarette paper applications |

Biological Effects Beyond Herbicidal Action

Recent research has uncovered additional biological activities of this compound beyond its herbicidal properties. For instance, it has been found to reduce the carcinogenic activity of cigarette smoke when incorporated into cigarette paper. This effect is attributed to its ability to bind with harmful compounds in smoke, thereby mitigating their impact on biological tissues .

Occupational Exposure and Safety

The NIOSH (National Institute for Occupational Safety and Health) has classified this compound under its occupational exposure banding process. The assessments indicate that while the compound can pose health risks under certain exposure conditions, proper handling and usage guidelines can mitigate these risks. The compound is categorized within Tier 2 exposure bands, suggesting moderate toxicity with specific health endpoints requiring monitoring .

特性

CAS番号 |

7773-06-0 |

|---|---|

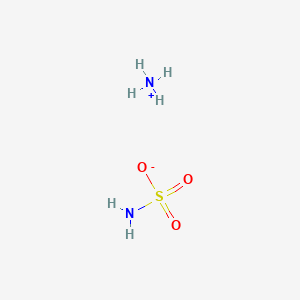

分子式 |

H6N2O3S |

分子量 |

114.13 g/mol |

IUPAC名 |

azane;sulfamic acid |

InChI |

InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |

InChIキー |

GEHMBYLTCISYNY-UHFFFAOYSA-N |

SMILES |

[NH4+].NS(=O)(=O)[O-] |

異性体SMILES |

[NH4+].NS(=O)(=O)[O-] |

正規SMILES |

N.NS(=O)(=O)O |

沸点 |

Decomposes above 392.0° F (USCG, 1999) 160 °C 320°F (decomposes) 320°F (Decomposes) |

Color/Form |

Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |

密度 |

greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |

melting_point |

268 °F (USCG, 1999) 131 °C 268°F |

Key on ui other cas no. |

7773-06-0 13765-36-1 |

物理的記述 |

Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. DryPowder; Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

5329-14-6 (Parent) |

賞味期限 |

Hydrolysed at higher temperatures and in acidic conditions. Stable in air, dil acid and dil alkali. Aqueous sulfamic acid solutions are quite stable at room temperature. Highly stable up to its melting point. Elevated temperatures cause highly exothermic reaction with water; steam may cause container to burst. |

溶解性 |

200 % (NIOSH, 2016) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |

同義語 |

amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |

蒸気圧 |

0 mm Hg (approx) (NIOSH, 2016) 0 mm Hg (approx) Vapor pressure at 20 °C: negligible 0 mmHg (approx) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。